Teneligliptin Hydrobromide Hydrate is a novel chemical compound primarily investigated for its antidiabetic properties. [] It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins." [] Teneligliptin Hydrobromide Hydrate plays a significant role in scientific research, particularly in the field of diabetes mellitus treatment. []
The synthesis of teneligliptin hydrobromide hydrate involves several steps, predominantly utilizing methods such as reductive amination and crystallization. A notable synthesis route involves:
This method emphasizes the importance of controlling temperature and solvent ratios to optimize yield and purity .
The molecular structure of teneligliptin hydrobromide hydrate can be described by its chemical formula . The structure features a thiazolidine ring that contributes to its biological activity, along with a pyrazole moiety. Key aspects include:
Teneligliptin undergoes various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action of teneligliptin hydrobromide hydrate primarily revolves around its role as a Dipeptidyl Peptidase-4 inhibitor:
Teneligliptin hydrobromide hydrate exhibits several notable physical and chemical properties:
Teneligliptin hydrobromide hydrate has significant applications in pharmacotherapy:
The synthesis of teneligliptin's complex pentacyclic structure (containing pyrazole, piperazine, pyrrolidine, and thiazolidine rings) has seen significant innovation beyond the original Mitsubishi Tanabe Pharma Corporation route. The conventional approach (Scheme 1) involves sequential construction: starting with N-Boc-piperazine (292) reacting with diketene to form acetoacetamide 293, followed by cyclodehydration with phenylhydrazine and phosphorus oxychloride in pyridine to yield pyrazole derivative 294. Subsequent Boc deprotection provides amine intermediate 295. Meanwhile, the prolylthiazolidine core 296 is prepared from N-Boc-trans-4-hydroxy-L-proline and thiazolidine, oxidized to ketone 297, and finally coupled with 295 via reductive amination to afford teneligliptin after deprotection [1] [7].
Recent patents disclose improved convergent routes addressing limitations of the original process, which required hazardous reagents (POCl₃, pyridine) and generated low-yielding intermediates. A key advancement involves novel crystalline intermediates enabling higher purity and yield. One patent utilizes compound Formula IV as a pivotal intermediate, where R₁ is a protecting group (e.g., Boc, Fmoc) and R₂ is alkyl. This compound undergoes efficient coupling with thiazolidine derivatives under optimized conditions, eliminating the need for toxic phosphorus oxychloride and enabling chromatographic-free purification [6]. Another patent employs Formula III (where R₃ is an alcohol-protecting group) as a stable, isolable solid intermediate for stereocontrol. This intermediate is synthesized via a modified Appel reaction or Mitsunobu conditions, followed by deprotection and salt formation with hydrobromic acid to directly yield teneligliptin hydrobromide hydrate in high purity (>99.5% HPLC) [6]. These routes significantly reduce step count, improve overall yield from ~15% to over 40%, and enhance safety profiles by replacing POCl₃ with safer cyclodehydrating agents like polyphosphoric acid [2] [6].
Table 1: Key Synthetic Intermediates for Teneligliptin Core Assembly
Intermediate | Structure Features | Role in Synthesis | Advantages |
---|---|---|---|
Formula IV | Protected pyrazolylpiperazine amine | Nucleophile for reductive amination | Crystalline, high purity (>98%), avoids POCl₃ |
Formula III | Protected pyrrolidinone-thiazolidine carbonyl | Electrophile for coupling | Enables stereocontrol, isolable solid, simplified purification |
Boc-Piperazine Ketone (293) | 1-Acetoacetyl-4-Boc-piperazine | Pyrazole precursor | Standard intermediate, requires hazardous cyclization |
The (2S,4S) stereochemistry of teneligliptin’s pyrrolidine ring is critical for DPP-4 inhibition potency. The molecule binds DPP-4 via a three-point anchor: 1) the thiazolidine occupies the hydrophobic S1 pocket, 2) the pyrrolidine carbonyl hydrogen-bonds with Asn710, and 3) the pyrrolidine amine forms salt bridges with Glu205 and Glu206. The (2S,4S) configuration optimally positions these pharmacophores [5] [7]. Traditional synthesis relies on chiral pool starting materials, utilizing enantiomerically pure N-Boc-trans-4-hydroxy-L-proline (97) to set the stereocenters. Oxidation of the alcohol to ketone 297 (DMSO/SO₃) is stereochemically neutral. However, the subsequent reductive amination with amine 295 posed a risk of diastereomer formation. Critically, using sodium triacetoxyborohydride (STAB-H) in 1,2-dichloroethane or acetic acid affords exclusively the desired (2S,4S) isomer 298. This high diastereoselectivity (>98:2) is attributed to steric bias in the proline-derived ketone and chelation control involving the Boc-carbamate carbonyl during imine formation [1] [7].
Advanced strategies enhance stereoselectivity and yield further. A patent route employs a crystalline ketone intermediate (derived from 97 via esterification, thiazolidine coupling, and oxidation) that undergoes reductive amination in methyl tert-butyl ether (MTBE)/methanol mixtures with sodium borohydride. This system achieves >99% diastereomeric excess (de) and simplifies purification by direct crystallization [6]. Alternative pathways utilize enzymatic resolution of racemic 4-aminopyrrolidine derivatives using immobilized lipases (e.g., CAL-B) and vinyl acetate, providing enantiomerically pure (>99% ee) amine precursors in high yield [8]. Computational modeling confirms that the (2S,4S) isomer fits perfectly within the DPP-4 active site, forming a stable "J-shaped" conformation, whereas the (2R,4R) isomer shows significantly weaker binding due to misalignment with key residues [5].
Solvent selection profoundly impacts yield, purity, and operational efficiency in teneligliptin's multi-step synthesis. Key stages requiring optimization include: 1) Pyrazole cyclization, 2) Reductive amination, 3) Boc deprotection, and 4) Final salt formation/crystallization.
Table 2: Optimized Solvent Systems for Key Teneligliptin Synthesis Steps
Synthetic Step | Traditional Solvent(s) | Optimized Solvent System(s) | Key Benefits |
---|---|---|---|
Pyrazole Cyclization | Pyridine | 2-MeTHF/H₂O (Biphasic), DMAc | Eliminates POCl₃, enables aqueous workup, recyclable solvent |
Reductive Amination | 1,2-Dichloroethane (DCE) | IPAc/MeOH, EtOAc/THF | Reduced toxicity, better diastereoselectivity, direct crystallization |
Boc Deprotection | DCM/TFA | EtOH/H₂O/HCl, MeCN/MSA | Less corrosive, easier solvent removal, safer workup |
HBr Salt Crystallization | Ethanol | EtOH/H₂O mixtures | Controlled monohydrate formation, high purity (>99.9%) |
Driven by environmental and cost concerns, significant efforts focus on greening teneligliptin manufacturing. Key strategies include:
Table 3: Green Chemistry Metrics in Teneligliptin Synthesis Evolution
Green Principle | Early Process | Modern Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | >250 kg/kg | <80 kg/kg | ~70% Reduction |
Hazardous Solvent Use | High (Pyridine, DCM, DMF, DCE) | Minimal (2-MeTHF, EtOH, H₂O, IPAc) | Major hazard elimination |
Catalyst Use | Stoichiometric reagents (SO₃, NaBH(OAc)₃) | Catalytic (TEMPO/NaOCl, Pd/C) | Reduced metal/boron waste |
Chromatography | Required for intermediates | Eliminated (Crystallization only) | Lower energy, solvent use |
Overall Yield | ~15% | >40% | >2.5x Increase |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2